molecular formula C13H15N3O3 B2849045 methyl (1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)acetate CAS No. 1787992-84-0

methyl (1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)acetate

Cat. No. B2849045
CAS RN: 1787992-84-0
M. Wt: 261.281
InChI Key: XVCLIZUEHKUMTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl (1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)acetate” is a complex organic compound. It is related to the class of compounds known as tetrahydropyrazino[1,2-b]indazol-1(2H)-ones . These compounds are characterized by a pyrazino[1,2-b]indazol-1(2H)-one core structure, which is a bicyclic system consisting of a pyrazine ring fused to an indazole ring .


Molecular Structure Analysis

The molecular structure of related compounds, such as 7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one, includes a total of 27 bonds. There are 16 non-H bonds, 7 multiple bonds, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 1 secondary amide (aromatic), and 1 Pyrazole .

Scientific Research Applications

Cancer Treatment

Indazole derivatives, including methyl 2-(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2-yl)acetate , have been studied for their potential in treating cancer. They exhibit properties that can inhibit the growth of cancer cells. For instance, certain indole derivatives have shown effectiveness against estrogen receptor-positive breast cancer cell lines and triple-negative breast cancer cell lines .

Synthesis of Alkaloids

Indoles and indazoles are significant in the synthesis of alkaloids, which are naturally occurring compounds with a wide range of biological activities. The compound could be used in the synthesis of complex alkaloid structures, which may have applications in pharmaceuticals and as biological probes .

Antimicrobial Activity

Compounds with an indazole ring system have been reported to possess antimicrobial properties. This makes them valuable in the development of new antibiotics or antiseptic agents, which could be crucial in the fight against drug-resistant bacteria .

Neuroprotective Agents

Indazole derivatives are also being explored for their neuroprotective effects. They may offer therapeutic benefits in neurodegenerative diseases such as Alzheimer’s and Parkinson’s by protecting neuronal cells from damage .

Anti-inflammatory Agents

The anti-inflammatory potential of indazole compounds is another area of interest. They could be developed into medications that help reduce inflammation in various conditions, such as arthritis or inflammatory bowel disease .

Enzyme Inhibition

These compounds can act as enzyme inhibitors, targeting specific enzymes involved in disease processes. By inhibiting these enzymes, they can modulate biological pathways and have therapeutic effects in diseases like diabetes or hypertension .

Cardiovascular Diseases

Research has indicated that indazole derivatives may have applications in treating cardiovascular diseases. They can affect the cardiovascular system in ways that could be beneficial for conditions like heart failure or arrhythmias .

Psychiatric Disorders

Lastly, the psychoactive properties of some indazole derivatives suggest potential uses in treating psychiatric disorders. They could lead to new treatments for conditions such as depression, anxiety, or schizophrenia .

properties

IUPAC Name

methyl 2-(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-19-11(17)8-15-6-7-16-12(13(15)18)9-4-2-3-5-10(9)14-16/h6-7H,2-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVCLIZUEHKUMTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=CN2C(=C3CCCCC3=N2)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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